![molecular formula C14H22N2O B256217 1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
1-[3-(3-Methoxyphenyl)propyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Methoxyphenyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MPP or 3-methoxyphenylpiperazine. The compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.
Wirkmechanismus
The exact mechanism of action of 1-[3-(3-Methoxyphenyl)propyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. The compound also has affinity for dopamine and adrenergic receptors. The activation of these receptors is thought to contribute to the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
Research has shown that 1-[3-(3-Methoxyphenyl)propyl]piperazine has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-[3-(3-Methoxyphenyl)propyl]piperazine has been found to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(3-Methoxyphenyl)propyl]piperazine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, one limitation of using the compound is its relatively low potency, which may limit its effectiveness in treating certain conditions.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-Methoxyphenyl)propyl]piperazine. One area of interest is the development of more potent derivatives of the compound that could be used as therapeutic agents. Another area of research is the investigation of the compound's potential as a treatment for substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on the immune system.
Synthesemethoden
The synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine involves the reaction between 3-methoxyphenylacetonitrile and piperazine in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Methoxyphenyl)propyl]piperazine has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. The compound has been tested in animal models for its efficacy in treating anxiety, depression, and schizophrenia. It has also been studied for its potential as a treatment for substance abuse disorders.
Eigenschaften
Produktname |
1-[3-(3-Methoxyphenyl)propyl]piperazine |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[3-(3-methoxyphenyl)propyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16/h2,4,6,12,15H,3,5,7-11H2,1H3 |
InChI-Schlüssel |
LFSNEMOUKYWWBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCCN2CCNCC2 |
Kanonische SMILES |
COC1=CC=CC(=C1)CCCN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
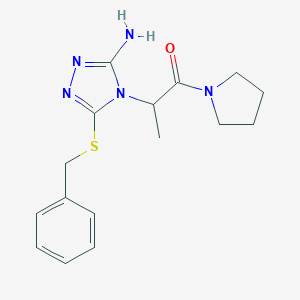
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
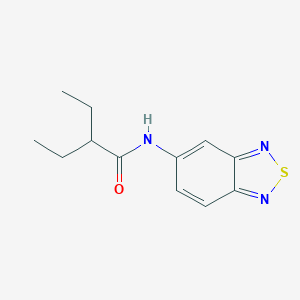
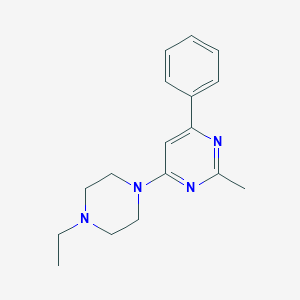
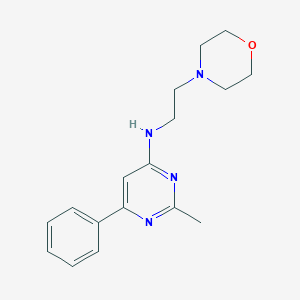
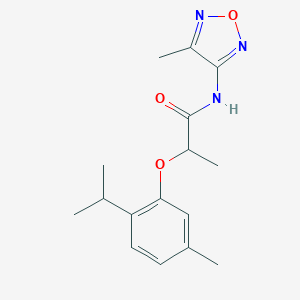
![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)